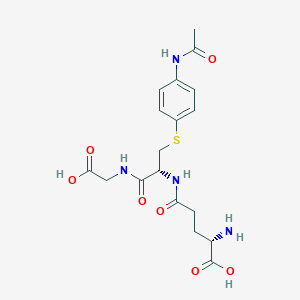

N-(S-(4-(Acetylamino)phenyl)-N-L-gamma-glutamyl-L-cysteinyl)glycine

Description

Role as a Glutathione-Derived Metabolite in Acetaminophen Biotransformation

The formation of this compound is a hallmark of acetaminophen metabolism under both therapeutic and overdose conditions. Acetaminophen is primarily metabolized in the liver via glucuronidation and sulfation, but a small fraction undergoes cytochrome P450-mediated oxidation to form the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI). In physiological conditions, NAPQI is rapidly neutralized by conjugation with glutathione (GSH), yielding APAP-SG. This reaction is catalyzed spontaneously and enzymatically by glutathione-S-transferases (GSTs), which accelerate the nucleophilic attack of GSH on NAPQI’s electrophilic center.

The detoxification capacity of this pathway is contingent upon intracellular GSH availability. Studies using rat hepatocyte lysates demonstrate that APAP-SG formation occurs at a rate proportional to GSH concentration, with 0.37–3.7 mM APAP-SG reducing glutathione reductase (GR) activity by 21–61%. GR, responsible for reducing oxidized glutathione (GSSG) back to GSH, is dose-dependently inhibited by APAP-SG, creating a feedback loop that exacerbates GSH depletion during APAP overdose. For instance, 2.96 mM APAP-SG inhibits yeast and rat hepatocyte GR by 47.3% and 51.9%, respectively, impairing the cell’s ability to regenerate GSH and perpetuating oxidative stress.

Table 1: Inhibitory Effects of APAP-SG on Glutathione Reductase Activity

| APAP-SG Concentration (mM) | % Inhibition (Yeast GR) | % Inhibition (Rat Hepatocyte GR) |

|---|---|---|

| 0.37 | 21.0 ± 7.0 | 21.0 ± 7.0 |

| 1.48 | 33.0 ± 2.0 | 33.0 ± 2.0 |

| 2.96 | 47.3 ± 1.5 | 51.9 ± 8.8 |

| 3.70 | 61.0 ± 7.0 | 61.0 ± 7.0 |

The interplay between APAP-SG formation and GR inhibition reveals a nuanced mechanism of toxicity. While conjugation with GSH initially serves a protective role, excessive APAP-SG accumulation disrupts redox homeostasis by crippling GR activity, thereby diminishing GSH recycling capacity. This phenomenon is particularly pronounced in overdose scenarios, where NAPQI generation surpasses GSH reserves, leading to covalent binding of NAPQI to hepatic proteins and subsequent necrosis.

Position Within the Mercapturic Acid Pathway for Electrophilic Conjugate Elimination

This compound is a central intermediate in the mercapturic acid pathway, a multistep process responsible for excreting electrophilic xenobiotics. Following its formation, APAP-SG undergoes sequential enzymatic modifications: (1) cleavage of the gamma-glutamyl moiety by gamma-glutamyltransferase, (2) removal of the glycine residue by dipeptidases, and (3) N-acetylation of the remaining cysteine conjugate to produce mercapturic acid derivatives. These derivatives are excreted renally, completing the detoxification cycle.

The mercapturic acid pathway’s efficiency varies interspecifically, influencing susceptibility to APAP-induced hepatotoxicity. In hamsters and mice—species with high basal GST activity—APAP-SG and subsequent mercapturate excretion account for 50–70% of low-dose APAP metabolism, correlating with heightened sensitivity to liver injury. Conversely, rats exhibit lower mercapturate formation and greater resistance to toxicity. Pretreatment with inducers like butylated hydroxyanisole (BHA) enhances GST activity, increasing APAP-SG synthesis and, paradoxically, toxicity risk by accelerating GSH depletion.

Key Pathway Interactions:

- Enzymatic Catalysis : GST isoforms (e.g., GST-Pi, GST-Mu) modulate APAP-SG formation rates. Knockout murine models reveal that GST-Pi deficiency confers resistance to APAP toxicity, likely due to compensatory upregulation of cytoprotective genes.

- Transport Mechanisms : APAP-SG efflux from hepatocytes is mediated by multidrug resistance-associated protein 2 (MRP-2), a canalicular membrane transporter. Impaired MRP-2 function prolongs intracellular APAP-SG retention, potentiating GR inhibition and oxidative damage.

- Dose-Dependent Saturation : At therapeutic APAP doses, mercapturate excretion predominates. However, overdose saturates GST and depletes GSH, shifting metabolism toward protein adduct formation and necrosis.

Properties

CAS No. |

67900-63-4 |

|---|---|

Molecular Formula |

C18H24N4O7S |

Molecular Weight |

440.5 g/mol |

IUPAC Name |

(2S)-5-[[(2R)-3-(4-acetamidophenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-2-amino-5-oxopentanoic acid |

InChI |

InChI=1S/C18H24N4O7S/c1-10(23)21-11-2-4-12(5-3-11)30-9-14(17(27)20-8-16(25)26)22-15(24)7-6-13(19)18(28)29/h2-5,13-14H,6-9,19H2,1H3,(H,20,27)(H,21,23)(H,22,24)(H,25,26)(H,28,29)/t13-,14-/m0/s1 |

InChI Key |

VMRYIAUKIMQZSL-KBPBESRZSA-N |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of N-(S-(4-(Acetylamino)phenyl)-N-L-gamma-glutamyl-L-cysteinyl)glycine

Stepwise Synthesis Protocol

Preparation of L-gamma-glutamyl-L-cysteinyl-glycine (Glutathione) Backbone

- Peptide Coupling: The tripeptide glutathione is synthesized by sequential coupling of protected amino acids:

- L-gamma-glutamic acid is first coupled to L-cysteine using carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) to form a stable amide bond.

- The resulting dipeptide is then coupled to glycine under similar conditions.

- Protection Groups: Typically, the amino groups are protected with tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups, and carboxyl groups are protected as methyl or benzyl esters to prevent side reactions.

- Deprotection: After coupling, protecting groups are removed under acidic or basic conditions to yield the free tripeptide.

Functionalization of the Cysteine Thiol Group

- Synthesis of 4-(Acetylamino)phenyl Thiol Derivative: The 4-(acetylamino)phenyl moiety is introduced as a thiol derivative or as a halogenated precursor (e.g., 4-(acetylamino)phenyl bromide) that can undergo nucleophilic substitution.

- Thiol Coupling: The free thiol group of the cysteine residue in glutathione is reacted with the 4-(acetylamino)phenyl derivative under mild conditions to form the sulfanyl linkage (S–C bond).

- This step often requires a reducing environment to maintain the thiol in the reduced state.

- The reaction can be catalyzed or facilitated by base or transition metal catalysts depending on the reagents used.

- Purification: The product is purified by chromatographic methods such as high-performance liquid chromatography (HPLC) to isolate the desired conjugate.

Alternative Synthetic Routes

Non-enzymatic in vitro synthesis: Some studies have explored non-enzymatic conjugation methods where the acyl-CoA derivative of 4-(acetylamino)phenyl is reacted with glutathione in vitro, mimicking enzymatic biotransformations catalyzed by glycine N-acyltransferase enzymes. This method allows direct conjugation without the need for protecting groups but requires careful control of reaction conditions to avoid side products.

Enzymatic synthesis: Utilizing purified or recombinant glycine N-acyltransferase enzymes to catalyze the conjugation of 4-(acetylamino)phenyl acyl-CoA to glutathione has been reported as a bio-catalytic approach, offering stereochemical specificity and mild reaction conditions.

Analytical and Characterization Techniques

- Mass Spectrometry (MS): Used to confirm molecular weight and purity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Employed to verify structural integrity and stereochemistry.

- High-Performance Liquid Chromatography (HPLC): For purification and quantification.

- Amino Acid Analysis: To confirm the presence of constituent amino acids and their correct sequence.

Data Table: Summary of Preparation Steps and Conditions

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Protection of amino and carboxyl groups | Boc or Fmoc protection; methyl/benzyl esters | Ensures regioselectivity |

| 2 | Peptide coupling of L-gamma-glutamic acid to L-cysteine | EDC/NHS or DCC coupling agents; mild solvents (DMF, DCM) | Carbodiimide chemistry |

| 3 | Coupling of dipeptide to glycine | Same as step 2 | Sequential peptide elongation |

| 4 | Deprotection of protecting groups | Acidic (TFA) or basic conditions | Releases free tripeptide |

| 5 | Preparation of 4-(acetylamino)phenyl thiol or halide | Synthesis from 4-aminophenol derivatives | Precursor for thiol coupling |

| 6 | Thiol coupling to cysteine residue | Mild base, reducing environment | Formation of S–C bond |

| 7 | Purification | HPLC | Isolation of pure product |

| 8 | Characterization | MS, NMR, HPLC, amino acid analysis | Structural confirmation |

Chemical Reactions Analysis

Redox Reactions Involving the Sulfanyl Group

The sulfanyl (–S–) group in the cysteinyl residue enables redox activity, facilitating electron transfer in biochemical systems. Key reactions include:

-

Thiol-disulfide exchange : The thiol group (–SH) undergoes reversible oxidation to form disulfide bonds (–S–S–) under oxidative conditions, critical for stabilizing protein structures .

-

Radical-mediated processes : The sulfanyl group participates in radical SAM (S-adenosylmethionine)-dependent reactions, where it donates electrons via reductive cleavage of SAM to generate 5′-deoxyadenosyl radicals. This mechanism supports enzymatic crosslinking and post-translational modifications .

Example : In studies of radical SAM enzymes, analogous thiol-containing compounds undergo H-atom abstraction by 5′-deoxyadenosyl radicals, forming stabilized intermediates for further biochemical transformations .

Nucleophilic Substitution at the Acetamidophenyl Group

The 4-(acetylamino)phenyl group acts as an electrophilic site for nucleophilic substitution. Key pathways include:

-

Aromatic substitution : The electron-withdrawing acetyl group activates the phenyl ring for nucleophilic attack at the para position. For example, glutathione S-transferases (GSTs) may catalyze thioether bond formation by displacing the acetamido group with a glutathione thiol .

-

Hydrolysis : Under acidic or basic conditions, the acetamido group (–NHCOCH₃) hydrolyzes to form a free amine (–NH₂), altering the compound’s solubility and reactivity.

Enzymatic Cleavage of γ-Glutamyl and Peptide Bonds

The γ-glutamyl linkage and peptide bonds are susceptible to enzymatic hydrolysis:

For instance, γ-glutamyltransferase catalyzes the transfer of the γ-glutamyl group to acceptor molecules (e.g., water or amino acids), yielding cysteinylglycine derivatives . This reaction is analogous to glutathione metabolism pathways .

Crosslinking via Transglutaminase Activity

The γ-glutamyl moiety serves as an acyl donor in transglutaminase (TG2)-mediated reactions. TG2 catalyzes the formation of ε-(γ-glutamyl)lysine isopeptide bonds by transferring the γ-glutamyl group to lysine residues on proteins . This crosslinking mechanism is critical in processes like extracellular matrix stabilization and apoptosis .

Structural Insight : The γ-glutamyl group’s orientation allows nucleophilic attack by lysine’s ε-amino group, forming a covalent bond while releasing ammonia .

Radical SAM-Mediated Modifications

Radical SAM enzymes utilize the compound’s sulfanyl group to initiate radical-based transformations:

-

Electron transfer : The [4Fe–4S] cluster in radical SAM enzymes reduces SAM, generating a 5′-deoxyadenosyl radical that abstracts a hydrogen atom from the substrate .

-

Biochemical applications : This mechanism is employed in pathways such as post-translational modifications of peptides and biosynthesis of sulfur-containing natural products .

Thiol-Ene Reactions and Conjugation

The cysteinyl thiol group participates in thiol-ene click chemistry, enabling site-specific conjugation with alkenes or alkynes under mild conditions. This reactivity is exploited in bioconjugation for drug delivery and biomaterial engineering .

Scientific Research Applications

Antioxidant Properties

N-(S-(4-(Acetylamino)phenyl)-N-L-gamma-glutamyl-L-cysteinyl)glycine exhibits significant antioxidant properties, which are crucial in mitigating oxidative stress in biological systems. The compound acts as a scavenger for reactive oxygen species (ROS), thereby protecting cells from oxidative damage. Studies have indicated that compounds with similar structures can enhance cellular defense mechanisms against oxidative stress, suggesting a potential therapeutic role in conditions characterized by oxidative damage, such as neurodegenerative diseases and cardiovascular disorders .

Drug Delivery Systems

This compound can be utilized in drug delivery systems due to its ability to form conjugates with various therapeutic agents. The incorporation of the gamma-glutamyl moiety allows for targeted delivery to specific tissues, enhancing the efficacy of the drugs while minimizing side effects. Research has shown that glutathione conjugates can improve the solubility and stability of drugs, making them more effective in clinical applications .

Cancer Treatment

This compound has been investigated for its potential role in cancer therapy. Its structure suggests that it may interfere with tumor growth by modulating glutathione levels within cancer cells. Elevated glutathione levels are often associated with drug resistance in cancer therapy; thus, targeting this pathway could enhance the effectiveness of chemotherapeutic agents .

Neuroprotective Effects

The compound's antioxidant properties also position it as a candidate for neuroprotective therapies. Research indicates that compounds with similar structures can reduce neuronal apoptosis and inflammation, which are critical factors in neurodegeneration. This suggests that this compound could be beneficial in treating conditions like Alzheimer's disease and Parkinson's disease .

Case Study: Oxidative Stress Mitigation

A study conducted on the effects of this compound on cellular models exposed to oxidative stress demonstrated a significant reduction in cell death and an increase in antioxidant enzyme activity compared to control groups. This provides evidence supporting its use as a protective agent against oxidative damage .

Case Study: Drug Resistance in Cancer Cells

In vitro experiments have shown that when combined with standard chemotherapeutic agents, this compound enhances the sensitivity of cancer cells to these drugs. The study highlighted a marked decrease in cell viability and increased apoptosis rates in treated cells compared to those receiving chemotherapy alone .

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets, including enzymes and receptors. The acetamidophenyl group can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. The sulfanyl linkage and amino groups contribute to its reactivity, enabling it to participate in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Functional Group Variations

- Acetylamino Phenyl vs. Cyanophenyl: The target compound’s 4-acetylamino phenyl group is bulkier and more polar than the cyano group in N-(4-Cyanophenyl)glycine. This difference likely affects solubility (acetylamino enhances water solubility) and biological target affinity .

- Arsonic Acid vs. Thiol-Linked Groups : Arsenicals () exhibit distinct reactivity and toxicity due to arsenic’s electrophilic nature, whereas the sulfur linkage in the target compound may enable disulfide bond formation or redox activity .

Physicochemical Properties

- Solubility: The target compound’s peptide backbone and polar acetylamino group likely improve aqueous solubility compared to the hydrophobic cyanophenyl derivative .

- Thermal Stability : Arsenical compounds () decompose at elevated temperatures (e.g., 180–220°C), whereas peptide-based structures like the target compound may exhibit lower thermal stability due to hydrolytic susceptibility .

Research Implications

The structural and functional diversity of these analogs underscores the importance of substituent choice in drug design. For instance:

- The biphenyl analog () offers enhanced steric bulk for targeting protein pockets.

- The cyanophenyl derivative () serves as a versatile synthon in organic chemistry.

- Future studies should explore the target compound’s enzymatic interactions and compare its efficacy with glutathione in redox regulation.

Biological Activity

N-(S-(4-(Acetylamino)phenyl)-N-L-gamma-glutamyl-L-cysteinyl)glycine, also known as the glutathione-acetaminophen conjugate, is a compound of increasing interest in pharmacology and biochemistry due to its potential therapeutic applications and biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

- Molecular Formula : C18H24N4O8S

- Molecular Weight : 456.47 g/mol

- CAS Number : 64889-81-2

The compound features a complex structure comprising an acetylamino group attached to a phenyl ring, linked through a gamma-glutamyl and cysteinyl moiety to glycine. This unique configuration contributes to its biological activity.

This compound exhibits its biological effects primarily through modulation of glutathione pathways and interaction with cellular signaling mechanisms. Research indicates that it may influence:

- Antioxidant Activity : The compound acts as a precursor to glutathione, an essential antioxidant in cellular defense against oxidative stress.

- Neurotransmission Modulation : It has been shown to interact with NMDA receptors, enhancing excitatory neurotransmission in neuronal cultures .

Antioxidant Properties

Studies have demonstrated that this compound enhances the antioxidant capacity of cells. It promotes the synthesis of glutathione, thereby reducing oxidative damage in various cellular models.

Neuroprotective Effects

In vitro studies indicate that this compound can protect neurons from excitotoxicity by modulating NMDA receptor activity. Specifically, it has been observed to partially activate NMDA receptors, which play a crucial role in synaptic plasticity and memory formation .

Case Studies

- Neurodegenerative Disease Models : In animal models of neurodegeneration, administration of this compound resulted in reduced neuronal loss and improved cognitive function. The mechanism was attributed to its ability to modulate glutamate signaling and enhance antioxidant defenses.

- Cancer Research : Preliminary studies suggest that this compound may inhibit tumor growth by promoting apoptosis in cancer cells while protecting normal cells from oxidative stress.

Table 1: Summary of Biological Activities

Table 2: Comparative Efficacy with Other Compounds

| Compound | EC50 (µM) | Mechanism of Action |

|---|---|---|

| N-(S-(4-(Acetylamino)phenyl)-...) | 300 | NMDA receptor modulation |

| Glutamate | <10 | Direct receptor agonist |

| γ-Glutamyl-Glutamate | 200 | Partial agonist on NMDA receptors |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(S-(4-(Acetylamino)phenyl)-N-L-gamma-glutamyl-L-cysteinyl)glycine, and how is purity validated?

- Methodology : Synthesis typically involves coupling the 4-acetylamino phenyl group to the gamma-glutamyl-cysteinyl-glycine backbone using carbodiimide-based reagents (e.g., DCC) with catalysts like DMAP. Post-synthesis, purity is validated via reverse-phase HPLC (≥95% purity threshold) and structural confirmation via tandem mass spectrometry (MS/MS) and H/C NMR spectroscopy. For example, analogous cysteine derivatives are synthesized using similar coupling strategies .

Q. What biochemical roles are hypothesized for this compound, given its structural similarity to glutathione?

- Methodology : As a glutathione analog, it may participate in redox regulation or detoxification pathways. Researchers use in vitro assays (e.g., glutathione peroxidase activity tests) and comparative studies with glutathione to evaluate its antioxidant capacity. Structural differences, such as the 4-acetylamino phenyl group, may alter enzyme binding kinetics, requiring Michaelis-Menten analyses with glutathione S-transferases .

Q. How is the compound’s stability assessed under physiological conditions?

- Methodology : Stability studies involve incubating the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C and analyzing degradation kinetics via UV-Vis spectroscopy or LC-MS. Degradation products are identified using high-resolution mass spectrometry. For related dipeptides, stability is influenced by solubility and steric effects of substituents .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported redox activity between this compound and glutathione?

- Methodology : Discrepancies may arise from substituent effects on thiol group reactivity. Controlled experiments using cyclic voltammetry compare oxidation potentials. Computational modeling (DFT) predicts electronic impacts of the 4-acetylamino phenyl group on cysteine’s thiol moiety. For example, dichloroethenyl-substituted analogs show altered mutagenicity due to electrophilic reactivity .

Q. What in vivo models are optimal for pharmacokinetic studies, and how are solubility limitations addressed?

- Methodology : Rodent models are used to assess bioavailability, with LC-MS quantification of plasma and tissue concentrations. To enhance solubility, co-solvents (e.g., PEG-400) or nanoformulation (liposomes) are employed. Comparative studies with acetylated peptides (e.g., N-acetyl-glycyl-glutamine) guide formulation strategies .

Q. What experimental designs mitigate interference from the 4-acetylamino group in spectroscopic assays?

- Methodology : The acetyl group’s UV absorbance at ~260 nm may overlap with assay detection wavelengths. Researchers use derivative spectroscopy or dual-wavelength measurements to isolate signals. For fluorescence-based assays (e.g., thiol quantification), masking agents like iodoacetamide are applied to block interference .

Data Analysis and Reproducibility

Q. How are batch-to-batch variability and impurity profiles controlled in large-scale synthesis?

- Methodology : Strict process validation includes monitoring reaction intermediates via thin-layer chromatography (TLC) and ensuring ≤2% impurities via GC-MS. Reproducibility is enhanced by standardized protocols for column chromatography (e.g., C18 silica gradients). Certificates of Analysis (CoA) document critical quality attributes .

Q. What statistical approaches are used to compare bioactivity data across studies with conflicting results?

- Methodology : Meta-analyses apply random-effects models to account for variability in experimental conditions (e.g., cell lines, assay endpoints). Sensitivity analyses exclude outliers, and hierarchical clustering identifies methodological biases. Public databases (e.g., PubChem BioAssay) provide cross-study validation .

Toxicological and Safety Considerations

Q. What protocols ensure safe handling of this compound given potential reactive byproducts?

- Methodology : Safety Data Sheets (SDS) mandate PPE (gloves, goggles) and fume hood use. Thermal stability tests (TGA/DSC) identify decomposition risks. Waste is treated with neutralizing agents (e.g., sodium bicarbonate) before disposal. Analogous compounds with reactive substituents (e.g., dichloroethenyl derivatives) require acute toxicity screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.